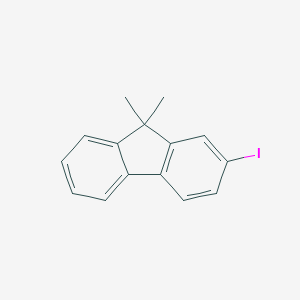

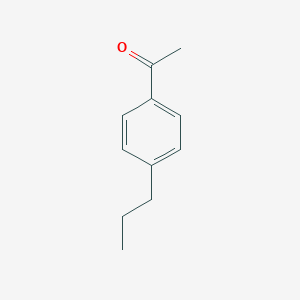

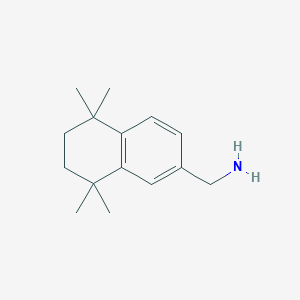

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .

Synthesis Analysis

The synthesis of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” involves several steps . Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Molecular Structure Analysis

The molecular formula of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is C15H23N . The molecular weight is 217.35 g/mol . The InChI key is GVSNYOXKXQRGRC-UHFFFAOYSA-N .Chemical Reactions Analysis

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained . In addition, compound 4 b [N- (2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide] exhibited potent TGR5 agonist activity with an IC value of 8.4 nM without significant cytotoxicity .Physical And Chemical Properties Analysis

The molecular weight of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is 217.35 g/mol . The XLogP3-AA is 3.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 217.183049738 g/mol .Applications De Recherche Scientifique

-

Application 1: Photoinitiator Synthesis

- (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine has been utilized in the synthesis of photoinitiators. Specifically, it serves as a starting material for the preparation of substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diones .

- Results : The compound was obtained in 86% yield .

-

Application 2: Ligand Synthesis for Lanthanide Complexes

-

Application 3: Actinide and Lanthanide Separation in Nuclear Waste Treatment

-

Application 4: Biogenic Organic Compounds and Metabolism

-

Application 5: Inhibition of Free Radical Processes

-

Application 6: Photoactive Components in Initiating Systems

Orientations Futures

The future directions of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” research could involve further exploration of its potential as a retinoic acid analog and its interaction with retinoic acid receptors . Additionally, its role in the formation of complexes with lanthanide (III) perchlorates could be further investigated .

Propriétés

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNYOXKXQRGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609246 |

Source

|

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine | |

CAS RN |

148749-58-0 |

Source

|

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

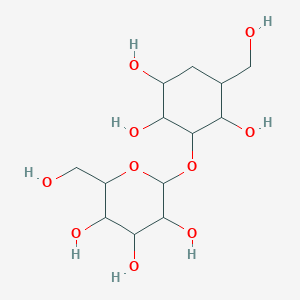

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

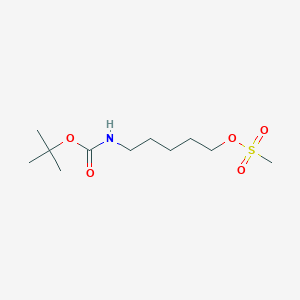

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

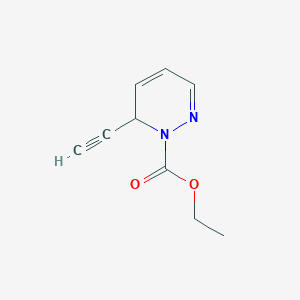

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)